molecular formula C16H24N2OS B2958653 2-(cyclopentylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1448125-11-8

2-(cyclopentylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No. B2958653
CAS RN: 1448125-11-8
M. Wt: 292.44
InChI Key: NYVLRPXYXAPFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the various functional groups. The pyrrole ring, for instance, is aromatic and would be expected to undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Conformational Analysis and Biological Evaluation

Conformational analysis plays a crucial role in understanding the biological activity of compounds. The study by Costello et al. (1991) on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including derivatives structurally related to 2-(cyclopentylthio)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide, highlights the importance of conformational properties for opioid kappa agonist activity. These compounds were synthesized and evaluated for their potential as opioid kappa agonists, with specific focus on their conformational attributes correlating to biological efficacy (Costello et al., 1991).

Pharmacological Characterization

Grimwood et al. (2011) provided detailed pharmacological characterization of a structurally similar compound, indicating its high affinity and selectivity towards kappa-opioid receptors. This research underscores the therapeutic potential of such compounds in treating conditions related to stress, depression, and addiction disorders, showcasing the broad applicability of 2-(cyclopentylthio)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide derivatives in the realm of neuropsychiatric disorders (Grimwood et al., 2011).

Future Directions

The potential applications of this compound would depend on its biological activity. Pyrrole derivatives are a focus of research in medicinal chemistry, and this compound could potentially be explored for activities such as antimicrobial, anti-inflammatory, or anticancer effects .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-17-10-4-5-14(17)11-18(13-8-9-13)16(19)12-20-15-6-2-3-7-15/h4-5,10,13,15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVLRPXYXAPFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.